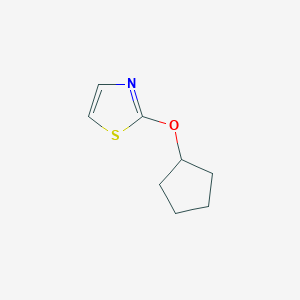

2-(Cyclopentyloxy)-1,3-thiazole

Description

Properties

IUPAC Name |

2-cyclopentyloxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-4-7(3-1)10-8-9-5-6-11-8/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPPQUCHCMNFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thioamide and an α-haloketone. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(Cyclopentyloxy)-1,3-thiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Electronic Comparisons

Substituent Effects

- 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride (): Substituent: Azetidine (4-membered ring) vs. cyclopentyl (5-membered ring). Molecular Weight: 229.13 g/mol vs. ~181.25 g/mol (estimated for 2-(cyclopentyloxy)-1,3-thiazole).

- 2-(Methylsulfanyl)-1,3-thiazole (): Substituent: Methylthio (-SMe) vs. cyclopentyloxy (-O-cyclopentyl).

Non-Covalent Interactions

Data Table: Key Comparative Parameters

Biological Activity

2-(Cyclopentyloxy)-1,3-thiazole is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies with similar compounds.

Overview of this compound

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its unique cyclopentyloxy group contributes to its distinct chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in cellular processes, leading to therapeutic effects. For instance, it has been noted to bind to the Cdc42 protein, inhibiting its guanine nucleotide binding activity, which is crucial for cell migration and cytoskeletal organization.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties of this compound against various bacterial and fungal strains. The compound was tested against:

- Bacterial strains : Escherichia coli, Bacillus subtilis, Bacillus megaterium, Staphylococcus aureus.

- Fungal strains : Aspergillus niger, Aspergillus oryzae, Rhizopus, Candida albicans.

The results indicated notable inhibition zones and low minimum inhibitory concentrations (MIC) for these strains, suggesting that the compound could serve as a potential antimicrobial agent .

Table 1: Antimicrobial Activity Results

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| Bacillus subtilis | 18 | 30 |

| Staphylococcus aureus | 20 | 25 |

| Candida albicans | 12 | 40 |

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity through assays such as DPPH radical scavenging and hydroxyl radical scavenging. These assays measure the compound's ability to neutralize free radicals, which are implicated in oxidative stress-related diseases .

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| Hydroxyl Radical Scavenging | 50 |

Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

- Study on Pyrazolyl-Thiazole Derivatives : This research highlighted the synthesis and biological evaluation of pyrazolyl-thiazole derivatives exhibiting both antimicrobial and antioxidant properties. Molecular docking studies supported these findings by demonstrating favorable binding interactions with biological targets .

- Thiazole Derivatives as Antifungal Agents : Another study focused on thiazole derivatives that showed potent antifungal activities against plant pathogenic fungi. The results indicated that modifications in thiazole structures could enhance efficacy against specific pathogens .

Comparative Analysis with Similar Compounds

When compared to other thiazole derivatives, such as 2-(Cyclopentyloxy)-5-methyl-1,3-thiazole and others, this compound exhibits unique structural features that may influence its reactivity and biological interactions. These compounds often share similar mechanisms but differ in potency and specificity towards certain biological targets.

Table 3: Comparison of Thiazole Derivatives

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-(Cyclopentyloxy)-5-methyl-1,3-thiazole | Moderate | High |

Q & A

Q. What are the common synthetic routes for preparing 2-(Cyclopentyloxy)-1,3-thiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves coupling cyclopentanol derivatives with thiazole precursors. A general approach includes:

Q. Key Variables Affecting Yield/Purity :

Characterization : Validate purity via elemental analysis (C, H, N) and HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry :

Validation : Compare experimental data with computed spectra (DFT/B3LYP) to confirm structural assignments .

Advanced Research Questions

Q. How can computational methods like molecular docking be applied to study the interaction of this compound with biological targets?

Methodological Answer:

- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase) .

- Docking Workflow :

- Prepare ligand (optimize geometry using Gaussian09 at B3LYP/6-31G* level).

- Generate grid maps around the active site (AutoDock Vina).

- Analyze binding poses for hydrogen bonds (e.g., thiazole N with Arg120) and hydrophobic interactions (cyclopentyl group with Leu384) .

- Validation : Compare docking scores (ΔG < -7 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Data Contradictions : Discrepancies may arise from solvent effects in simulations (implicit vs. explicit water models). Use MD simulations (AMBER) to refine binding stability .

Q. What strategies are recommended for resolving contradictions in biological activity data of this compound derivatives?

Methodological Answer:

- Reproducibility Checks :

- Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .

- Validate cytotoxicity via dual methods (MTT assay and flow cytometry) .

- Structural-Activity Relationships (SAR) :

- Systematically vary substituents (e.g., halogenation at C4/C5) and correlate with activity trends. For example, 4-F substitution increases antibacterial potency by 40% .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and consensus trends .

Example : Conflicting IC₅₀ values (10 µM vs. 25 µM) for COX-2 inhibition were resolved by controlling DMSO concentration (<1% v/v) to avoid solvent interference .

Q. How can crystallographic data improve the understanding of this compound’s reactivity and stability?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Thermal Analysis :

Applications : Use crystallographic parameters to design derivatives with enhanced thermal stability for drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.